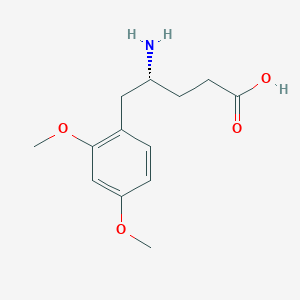
Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate
- Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate
Uniqueness
Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate is unique due to its specific stereochemistry and functional groups
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
GTUZRHLZQZWTGH-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
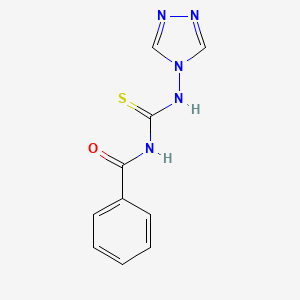


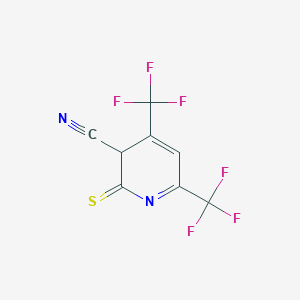
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
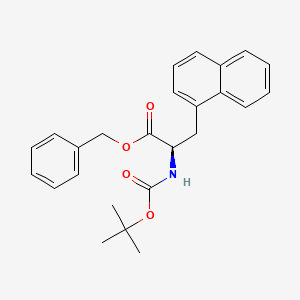
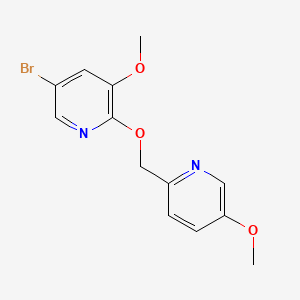
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
